8-Fluoroquinolin-6-amine

C–N coupling synthetic methodology regioselectivity

Researchers requiring regioselective 8-fluoroquinoline building blocks often face supply inconsistency. 8-Fluoroquinolin-6-amine resolves this with: • Validated A2a antagonist potency: sub-nanomolar IC50 (0.160 nM) with 31-100x selectivity over A3/A1 subtypes. • Exclusive nucleophilic aromatic substitution at the 8-position enables predictable C-N bond formation without transition metals. • Consistent quality: crystalline solid, ≥97% purity, stored at 2-8°C protected from light.

Molecular Formula C9H7FN2
Molecular Weight 162.167
CAS No. 175230-02-1
Cat. No. B573334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoroquinolin-6-amine
CAS175230-02-1
Molecular FormulaC9H7FN2
Molecular Weight162.167
Structural Identifiers
SMILESC1=CC2=CC(=CC(=C2N=C1)F)N
InChIInChI=1S/C9H7FN2/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H,11H2
InChIKeyGFLURYXPNWXVEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoroquinolin-6-amine Sourcing & Chemical Identity


8-Fluoroquinolin-6-amine (CAS 175230-02-1) is a fluorinated heterocyclic aromatic amine with the molecular formula C9H7FN2 and molecular weight 162.16 g/mol, belonging to the 6-aminoquinoline class . The compound features a quinoline core with a fluorine substituent at the 8-position and a primary amine group at the 6-position . It is commercially available as a crystalline solid with a melting point range of 145–150°C and exhibits moderate solubility in ethanol and methanol . While 8-fluoroquinolin-6-amine serves as a versatile building block in medicinal chemistry and materials science, procurement decisions should consider that the 6-aminoquinoline class exhibits substantial structure-dependent variation in target engagement and biological activity profiles .

Why Generic Aminoquinoline Substitution Fails


Generic substitution among aminoquinoline isomers and analogs is not scientifically justified because the precise positioning of the fluorine and amine substituents on the quinoline scaffold dictates regioselective reactivity in synthetic transformations and exerts profound effects on biological target engagement [1]. For example, the 8-fluoro substitution pattern in 8-fluoroquinolin-6-amine creates a unique electronic environment that can be exploited in transition metal-catalyzed C–N coupling reactions with chemo- and regioselectivity not achievable with other regioisomers [2]. Furthermore, in pharmacological contexts, even positional isomerism between 6-fluoroquinolin-8-amine (CAS 343-54-4) and 8-fluoroquinolin-6-amine yields distinct molecular recognition properties due to altered hydrogen-bonding geometry and electronic distribution . Consequently, researchers and procurement specialists must evaluate specific quantitative evidence for this exact regioisomer rather than assuming class-level interchangeability.

Quantified Differentiation Evidence for Procurement


Regioselective C–F Bond Activation at 8-Position

In transition metal-free direct C–N coupling reactions using fluoroquinoline substrates, 8-fluoroquinolin-6-amine and related 8-substituted fluoroquinolines demonstrate exclusive chemo- and regioselectivity: only the C–F bond at the 8-position undergoes nucleophilic aromatic substitution, while fluorine atoms at other positions remain intact [1]. This selectivity enables controlled, site-specific functionalization that is not achievable with alternative aminoquinoline regioisomers such as 6-fluoroquinolin-8-amine, where the fluorine is positioned at the 6-position rather than the 8-position [1]. The methodology provides an inexpensive route to diverse 8-aminoquinoline derivatives without requiring transition metal catalysts [1].

C–N coupling synthetic methodology regioselectivity polyfluoroquinoline

Sub-Nanomolar A2a Receptor Antagonist Potency

The 8-fluoroquinolin-6-yl moiety, when incorporated into a triazolopyrimidine scaffold (Compound 7, US11312705B2), yields an adenosine A2a receptor antagonist with an IC50 of 0.160 nM in CHO-K1 cells expressing human A2aR [1]. This represents sub-nanomolar potency at the primary therapeutic target. The same compound exhibits 31-fold selectivity over the A3 receptor (IC50 = 5 nM) and 100-fold selectivity over the A1 receptor (IC50 = 16 nM) [1]. This quantitative binding profile demonstrates that the 8-fluoroquinolin-6-yl fragment can be leveraged to achieve potent, subtype-selective adenosine receptor modulation [1].

A2a receptor antagonist GPCR neurodegeneration immuno-oncology

Fluorine Effects on Physicochemical Properties

The incorporation of fluorine at the 8-position of the quinoline scaffold introduces electron-withdrawing effects that class-level evidence indicates can enhance metabolic stability and modulate lipophilicity relative to non-fluorinated 6-aminoquinoline analogs [1]. In quinolone antibacterial SAR studies, the C-6 fluorine substituent is recognized as a preferred substituent for potent DNA gyrase inhibition, though 6-amino substitution can also yield viable activity [1]. For 8-fluoroquinolin-6-amine specifically, the fluorine substituent is reported to enhance bioavailability while the 6-amine group forms critical target interactions . However, direct quantitative comparative data (e.g., logP, metabolic half-life, or oral bioavailability measurements) for 8-fluoroquinolin-6-amine versus its non-fluorinated 6-aminoquinoline counterpart are not available in the open literature.

physicochemical properties bioavailability metabolic stability fluorine substitution

Validated Application Scenarios


A2a Antagonist Lead Optimization

The 8-fluoroquinolin-6-yl fragment has been validated in a patent-disclosed triazolopyrimidine series as a potency-enabling building block for adenosine A2a receptor antagonists, demonstrating sub-nanomolar IC50 (0.160 nM) and 31- to 100-fold selectivity over A3 and A1 subtypes in CHO-K1 cellular assays [1]. This evidence supports procurement of 8-fluoroquinolin-6-amine for medicinal chemistry campaigns targeting A2aR-mediated indications including Parkinson's disease, neurodegenerative disorders, and immuno-oncology applications where A2a antagonism may enhance anti-tumor immunity [1].

Site-Selective C–N Coupling Synthesis

8-Fluoroquinolin-6-amine serves as a substrate for exclusive, regioselective nucleophilic aromatic substitution at the 8-position in polyfluoroquinoline systems, enabling controlled C–N bond formation without transition metal catalysts [2]. This synthetic utility supports procurement for laboratories developing novel 8-aminoquinoline derivatives where predictable site-selectivity is required, offering advantages over alternative fluoroquinoline regioisomers that lack this defined reactivity handle [2].

Antimicrobial Scaffold Development

The 6-aminoquinoline scaffold, including 8-fluoroquinolin-6-amine, belongs to a class with demonstrated antibacterial activity through bacterial DNA gyrase and topoisomerase IV inhibition [3]. Class-level SAR studies on 6-aminoquinolones indicate that C-6 amino substitution can yield viable antimicrobial activity comparable to C-6 fluoro substitution in certain contexts [3]. While 8-fluoroquinolin-6-amine is positioned for antimicrobial agent development, researchers should note that specific MIC or zone-of-inhibition data for this exact compound are not publicly available; procurement should be based on its utility as a fluorinated building block within this established pharmacophore class [3].

OLED Electron-Transport Materials

Derivatives of 8-fluoroquinolin-6-amine have been employed in materials science for creating electron-transport materials in organic light-emitting diodes (OLEDs) . The electron-withdrawing fluorine group at the 8-position improves charge transport properties, while the quinoline scaffold provides structural rigidity suitable for thin-film device fabrication . This application scenario is supported by vendor technical descriptions of derivative utility in materials chemistry journals .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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